molecular formula C13H14ClN3O3 B2992184 ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1403233-58-8

ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2992184
CAS No.: 1403233-58-8
M. Wt: 295.72
InChI Key: GRJXLNKESGEWHF-UHFFFAOYSA-N
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Description

The compound “ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions take place. For example, the triazole ring in the compound could potentially undergo various reactions .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of triazole derivatives, including compounds structurally related to ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate, in inhibiting corrosion on metal surfaces. For instance, triazepines carboxylate compounds have been identified as excellent corrosion inhibitors for mild steel in acidic environments. These compounds' efficiency depends on the substituent type, with studies highlighting their adsorption properties and protective effects on the metal surface against acid attack (Alaoui et al., 2018). Furthermore, another study on Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC) shows its high inhibition efficiency on AA6061 Aluminium alloy in hydrochloric acid, suggesting potential applications in metal preservation and industrial maintenance (Raviprabha & Bhat, 2021).

Organic Synthesis and Molecular Interaction

Triazole derivatives play a significant role in organic synthesis, offering pathways to create complex molecules. For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized through cyclocondensation reactions under ultrasound irradiation, showcasing the method's efficiency and regioselectivity (Machado et al., 2011). This research underscores the potential of triazole derivatives in synthesizing new chemical entities with various applications.

Additionally, studies on molecular interactions and structure analysis of triazole derivatives, such as Hirshfeld surface analysis and DFT calculations, provide insights into the compounds' electronic structures and intermolecular interactions. These studies are crucial for understanding the properties of new materials and their applications in fields like nanotechnology and materials science (Ahmed et al., 2020).

Environmental Applications

Triazole derivatives also show promise in environmental applications, such as selective sorption of gases. A study using a bifunctional organic linker incorporating both carboxylate and triazole groups in the construction of a metal-organic framework (MOF) demonstrated highly selective sorption of CO2 over N2 and CH4. This research indicates the potential use of triazole derivatives in gas separation technologies and carbon capture (Chen et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures, such as avoiding contact with skin and eyes .

Future Directions

Triazole compounds have been the focus of much research due to their versatile biological activities . Future research could explore the synthesis of new triazole derivatives, their biological activities, and potential applications in medicine .

Properties

IUPAC Name

ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-4-3-5-10(14)6-9/h3-7,12,18H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJXLNKESGEWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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